

A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole-3,5-dicarboxylates

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Compound of Interest

Compound Name: *Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate*

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Substituted pyrazole-3,5-dicarboxylates are a pivotal class of heterocyclic compounds, widely recognized for their versatile applications in medicinal chemistry and materials science. A thorough spectroscopic analysis is fundamental to confirm their synthesis, elucidate their structure, and understand their electronic properties. This guide provides a comparative overview of the key spectroscopic techniques used in the characterization of these compounds, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize typical quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for representative substituted pyrazole-3,5-dicarboxylates and related pyrazole derivatives. These values can serve as a reference for researchers working with similar molecular scaffolds.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Representative Pyrazole Derivatives

Compound/Substituent	H-4	R ¹ -Group Protons	R ² -Group Protons	Solvent
Diethyl 1H-pyrazole-3,5-dicarboxylate	~7.16 (s, 1H)	4.41 (q, 4H, J = 7.1 Hz, OCH ₂)	1.40 (t, 6H, J = 7.1 Hz, CH ₃)	CDCl ₃
3,5-Dimethyl-1-phenyl-1H-pyrazole[1]	5.90 (s, 1H)[1]	7.46-7.19 (m, 5H, Ar-H)[1]	2.25 (s, 6H, CH ₃)[1]	CDCl ₃ [1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[1]	5.90 (s, 1H)[1]	7.27 (d, 2H), 6.90 (d, 2H), 3.8 (s, 3H, OCH ₃)[1]	2.26 (s, 3H), 2.23 (s, 3H)[1]	CDCl ₃ [1]
3,5-diethyl-1-phenyl-1H-pyrazole[1]	6.08 (s, 1H)[1]	7.42 (m, 5H)[1]	2.68 (m, 4H), 1.36-1.21(m, 6H)[1]	CDCl ₃ [1]

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) of Representative Pyrazole Derivatives

Compound	C-3	C-4	C-5	R ¹ -Group Carbons	R ² -Group Carbons	Solvent
d/Substituent						
Diethyl 1H-pyrazole-3,5-dicarboxylate	~161.0 (C=O)	~112.0	~161.0 (C=O)	61.9 (OCH ₂)	14.1 (CH ₃)	CDCl ₃
3,5-Dimethyl-1-phenyl-1H-pyrazole[1]	148.1[1]	106.4[1]	139.4[1]	138.4, 128.3, 126.4, 124.0[1]	12.9, 11.8[1]	CDCl ₃ [1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[1]	148.0[1]	105.9[1]	139.1[1]	158.7, 132.7, 125.9, 113.7, 55.1[1]	13.1, 11.7[1]	CDCl ₃ [1]
3,5-diethyl-1-phenyl-1H-pyrazole[1]	154.7[1]	103.2[1]	145.8[1]	140.2, 129.2, 127.3, 125.2[1]	21.7, 19.6, 14.2, 13.15[1]	CDCl ₃ [1]

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Pyrazole-3,5-dicarboxylates

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Notes
N-H Stretch	3300 - 3100	Broad band, indicative of hydrogen bonding.
C-H Stretch (Aromatic)	3100 - 3000	
C-H Stretch (Aliphatic)	3000 - 2850	From ester alkyl groups.
C=O Stretch (Ester)	1750 - 1700	Strong absorption.
C=N Stretch (Pyrazole Ring)	1650 - 1550	
C=C Stretch (Pyrazole Ring)	1580 - 1450	
C-O Stretch (Ester)	1300 - 1100	

Table 4: Mass Spectrometry Data (m/z) for Pyrazole-3,5-dicarboxylic Acid and its Diethyl Ester

Compound	Molecular Ion [M] ⁺	Key Fragment Ions	Ionization Method
Pyrazole-3,5-dicarboxylic acid ^[2]	156 ^[2]	112, 67 ^[2]	GC-MS
Diethyl 1H-pyrazole-3,5-dicarboxylate	212	184, 167, 139, 111	ESI-MS

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the substituted pyrazole-3,5-dicarboxylate.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Data Acquisition:

- ^1H NMR:
 - Pulse Sequence: Standard single-pulse.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.

- Place a small amount of the solid or a single drop of the liquid sample directly onto the diamond crystal of the ATR accessory.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be acquired before running the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

- For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
- For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
- Ensure the sample is free from non-volatile salts or buffers.[\[3\]](#)

Data Acquisition (Typical GC-MS Parameters):

- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.

- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

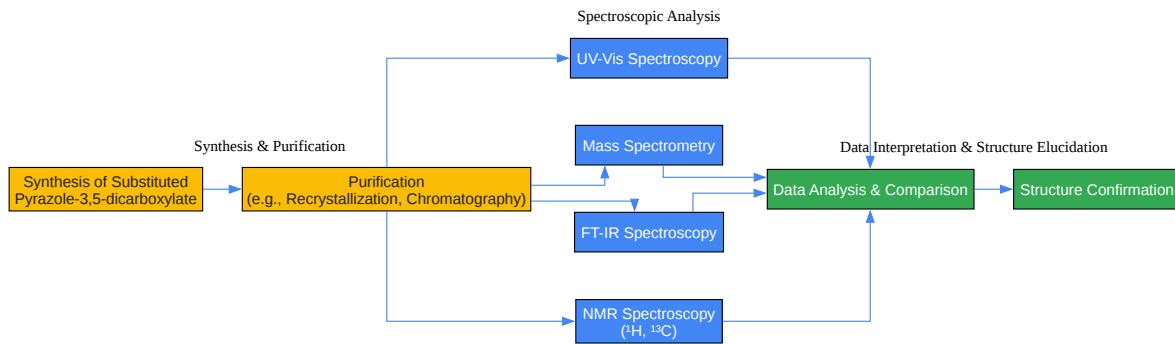
- Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, cyclohexane) at a known concentration (e.g., 1×10^{-3} M).
- Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1×10^{-4} to 1×10^{-5} M.

Data Acquisition:

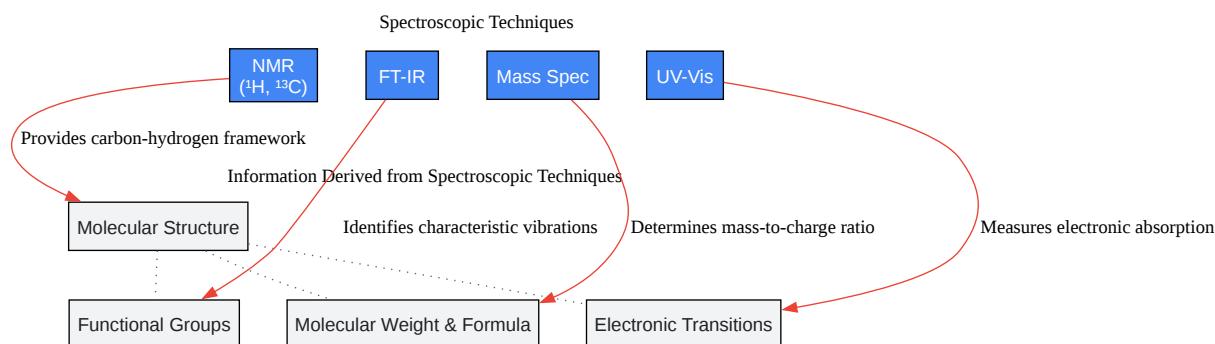
- Wavelength Range: 200-400 nm.
- Cuvettes: 1 cm path length quartz cuvettes.
- A spectrum of the pure solvent should be used as a baseline.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted pyrazole-3,5-dicarboxylates.

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Caption: General workflow for the synthesis and spectroscopic characterization of substituted pyrazole-3,5-dicarboxylates.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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